molecular formula C16H22BNO3 B13935713 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

Cat. No.: B13935713
M. Wt: 287.2 g/mol
InChI Key: XSRLZWIPYAEDPO-UHFFFAOYSA-N
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Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one is a complex organic compound with the molecular formula C16H20BNO3. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline.

    Substitution: The boron moiety allows for various substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted isoquinolines and quinolines, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound’s potential biological activities are being explored, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer and neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one involves its interaction with molecular targets such as enzymes and receptors. The boron moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with various signaling pathways, modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Uniqueness

Compared to similar compounds, 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one is unique due to its specific substitution pattern and the presence of the boron-containing dioxaborolane ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-11-9-14(19)18(5)10-12(11)8-13/h6-8H,9-10H2,1-5H3

InChI Key

XSRLZWIPYAEDPO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N(C3)C)C=C2

Origin of Product

United States

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